4-Cyanopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDNTQSJGHSJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196000 | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-98-6 | |

| Record name | 4-Cyanopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopiperidine

This technical guide provides a comprehensive overview of 4-Cyanopiperidine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols, and applications of this crucial pharmaceutical intermediate.

Core Properties of this compound and its Hydrochloride Salt

This compound is a versatile heterocyclic building block in organic synthesis. It is most commonly available as a free base (a colorless to pale yellow liquid) and as a more stable hydrochloride salt (a white solid). The distinct CAS numbers for the free base and its hydrochloride are 4395-98-6 and 240401-22-3, respectively.

Physicochemical Data

The following tables summarize the key quantitative properties of both this compound and its hydrochloride salt, facilitating easy comparison.

Table 1: Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 4395-98-6 | [1] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [2][3] |

| Boiling Point | 226.4°C at 760 mmHg | [4][5] |

| Melting Point | 0°C (Note: This value from some sources may be indicative of a very low melting point rather than an exact figure) | [2][3][4] |

| Density | 0.98 - 0.987 g/mL at 25°C | [2][5] |

| Refractive Index | 1.4755 | [2][5] |

| Flash Point | 91°C (196°F) | [5] |

| Solubility | Soluble in chloroform | [2][3][5] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 240401-22-3 | [6] |

| Molecular Formula | C₆H₁₁ClN₂ | [6] |

| Molecular Weight | 146.62 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 201-204°C | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound, primarily through its hydrochloride salt, are crucial for its application in research and development. Below are representative experimental protocols.

Synthesis of this compound Hydrochloride from N-Boc-4-cyanopiperidine

This method involves the deprotection of the Boc-protected precursor.

Procedure:

-

Dissolve N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).[2][4]

-

Following the completion of the reaction, concentrate the mixture under vacuum.[2][4]

-

The resulting white solid is this compound hydrochloride (yield: 2.10 g, 100%).[2][4]

Synthesis of this compound Hydrochloride from Isonipecotamide (Piperidine-4-carboxamide)

This protocol describes the dehydration of the corresponding amide.

Procedure:

-

Suspend isonipecotamide (10 g, 75.7 mmol, 97% purity) in n-propyl acetate (50 mL) in a reaction vessel at 20°C.[6][7]

-

Add dibutylformamide (11.9 g, 75.7 mmol, 99% purity) to the suspension over 5 minutes.[6][7]

-

After an additional 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at a constant 20°C. This addition should take approximately 45 minutes.[6][7]

-

Filter the resulting suspension and wash the filter residue with n-propyl acetate.[6][7]

-

After drying, a colorless solid of this compound hydrochloride is obtained.[6][7]

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds.[2][8] Its piperidine core is a common motif in many biologically active molecules. It serves as a precursor for creating more complex piperidine derivatives used in the development of antidepressants and anti-inflammatory agents.[2][5][8]

The following diagram illustrates the logical workflow of utilizing this compound in drug discovery.

References

- 1. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4395-98-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound Hcl CAS 240401-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 8. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Cyanopiperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known by its IUPAC name piperidine-4-carbonitrile, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its piperidine scaffold is a prevalent feature in a wide array of pharmaceuticals, and the presence of a nitrile group offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

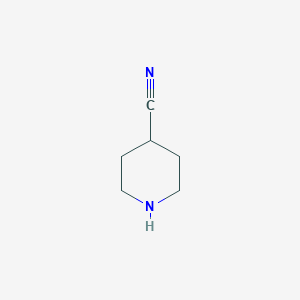

Chemical Structure and Formula

The chemical structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring) with a nitrile (-C≡N) group attached to the fourth carbon atom.

Chemical Formula: C₆H₁₀N₂[2][3][4]

SMILES: C1CNCCC1C#N[2]

InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N[2][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 110.16 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Melting Point | 0 °C | [3] |

| Boiling Point | 226.4 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 90.7 ± 25.4 °C | [3] |

| CAS Number | 4395-98-6 | [2][3] |

Spectral Data

Spectroscopic data is fundamental for the identification and purity assessment of this compound.

| Spectroscopy | Key Features | Reference |

| GC-MS | m/z Top Peak: 57, 2nd Highest: 56, 3rd Highest: 43 | [2] |

| IR Spectroscopy | Awaited from experimental data, expected C≡N stretch ~2240 cm⁻¹ | |

| ¹H NMR (DMSO-d₆, for HCl salt) | δ: 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H) | [5] |

| ¹³C NMR | Awaited from experimental data |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the dehydration of piperidine-4-carboxamide. Below are detailed protocols for this conversion.

Protocol 1: Synthesis of this compound Hydrochloride via Dehydration with Thionyl Chloride

This protocol describes the synthesis of the hydrochloride salt of this compound, which is often a stable and easily handled form of the compound.

Materials:

-

Piperidine-4-carboxamide (Isonipecotamide)

-

Dibutylformamide

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a suspension of piperidine-4-carboxamide (10 g, 75.7 mmol) in toluene (50 ml), add dibutylformamide (11.9 g, 75.7 mmol) at 20 °C over 5 minutes.

-

After stirring for 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) at 20 °C. The addition should take approximately 45 minutes, maintaining the temperature at 20 °C.

-

After the addition is complete, stir the reaction mixture at 20 °C for an additional 18 hours.

-

Filter the resulting suspension and wash the filter cake with toluene.

-

Dry the collected solid under vacuum to yield this compound hydrochloride as a colorless solid.

Purity Analysis: The purity of the final product can be determined by GC analysis after silylation.[6][7]

Protocol 2: Alternative Dehydration using Phosphorus Oxychloride

An alternative method involves the use of phosphorus oxychloride as the dehydrating agent.

Materials:

-

Piperidine-4-carboxamide (Isonipecotamide)

-

Phosphorus oxychloride (POCl₃)

-

Methylene chloride

-

Ether

-

Aqueous sodium hydroxide solution

Procedure:

-

Treat piperidine-4-carboxamide with phosphorus oxychloride.

-

The crude this compound hydrochloride obtained is taken up in water.

-

Adjust the aqueous phase to pH 13 with a concentrated aqueous sodium hydroxide solution.

-

Extract the aqueous phase first with methylene chloride and then repeatedly with ether.

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvents by rotary evaporation.

-

The remaining oil can be further purified by distillation.[5]

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a key synthon for a variety of drug candidates.

References

- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016113277A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. This compound | 4395-98-6 [chemicalbook.com]

- 6. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 7. This compound HCL | 240401-22-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Cyanopiperidine, a key heterocyclic building block in modern medicinal chemistry. It covers its chemical and physical properties, established synthesis protocols, reactivity, and significant applications in the development of novel therapeutics.

Chemical Identity and Properties

This compound, systematically named piperidine-4-carbonitrile according to IUPAC nomenclature, is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a nitrile group.[1][2][3] This structure makes it a valuable intermediate for introducing the 4-substituted piperidine motif, a common scaffold in a wide range of biologically active compounds.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | piperidine-4-carbonitrile[1][2] |

| Synonyms | 4-Piperidinecarbonitrile, Isonipecotonitrile[3][4] |

| CAS Number | 4395-98-6[1][2][3] |

| Molecular Formula | C₆H₁₀N₂[1][2][5] |

| Molecular Weight | 110.16 g/mol [1][3][4] |

| Appearance | Clear colorless to pale yellow liquid[2][5] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 0 °C[4][5] |

| Boiling Point | 226.4 °C at 760 mmHg[4] |

| Density | 0.987 - 1.0 g/cm³ at 25 °C[4][5] |

| Flash Point | 90.7 °C[4] |

| Solubility | Soluble in chloroform[5] |

| pKa | 9.26 ± 0.10[5] |

| Refractive Index | 1.4725-1.4785 @ 20 °C[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the dehydration of isonipecotamide (piperidine-4-carboxamide). Several dehydrating agents can be employed, with thionyl chloride and phosphorus oxychloride being prevalent. Another common route involves the deprotection of an N-protected this compound derivative, such as N-Boc-4-cyanopiperidine.

This method provides this compound hydrochloride in high yield and purity.[6]

Materials:

-

Isonipecotamide

-

Dibutylformamide

-

n-Propyl acetate

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend isonipecotamide (10 g, 75.7 mmol) in n-propyl acetate (50 ml) in a suitable reaction vessel at 20 °C.

-

Add dibutylformamide (11.9 g, 75.7 mmol) to the suspension over 5 minutes.

-

After 5 minutes, begin the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at 20 °C. The addition may take around 45 minutes.

-

Stir the reaction mixture at 20 °C for an additional 18 hours.

-

Filter the resulting suspension and wash the filter residue with n-propyl acetate.

-

Dry the collected solid to yield this compound hydrochloride. A yield of 85.7% of theory has been reported for this method.[6]

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield this compound hydrochloride.[4][7]

Materials:

-

N-Boc-4-cyanopiperidine

-

4M HCl in Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).

-

Stir the solution at room temperature for 30 minutes.

-

After the reaction is complete, concentrate the mixture under vacuum.

-

The resulting white solid is this compound hydrochloride. A quantitative yield (100%) has been reported.[4][7]

The following diagram illustrates the general workflow for synthesizing the free base this compound from its hydrochloride salt, a common subsequent step after the protocols described above.

Reactivity and Chemical Transformations

The chemical utility of this compound stems from its two reactive centers: the secondary amine and the nitrile group.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to install a wide variety of substituents on the nitrogen atom. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Protecting the nitrogen, often with a Boc group, is a common strategy to allow for selective reactions elsewhere in a synthetic sequence.[8]

-

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into other important moieties:

-

Reduction: Reduction of the nitrile (e.g., using LiAlH₄, H₂/Raney Ni) yields a 4-(aminomethyl)piperidine derivative.

-

Hydrolysis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (isonipecotic acid) or a carboxamide (isonipecotamide), respectively.

-

Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis leads to the formation of 4-acylpiperidines.

-

This dual reactivity allows for the divergent synthesis of a large library of complex piperidine derivatives from a single, readily available intermediate.

Applications in Drug Discovery and Development

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs and clinical candidates.[9] this compound serves as a critical starting material or intermediate for numerous pharmaceutical agents.[6][10]

-

Pharmaceutical Intermediate: It is explicitly cited as an intermediate in the synthesis of antidepressants and anti-inflammatory drugs.[2][3][7] Its structure is a component of molecules designed to treat central nervous system (CNS) disorders, partly due to the ability of piperidine-containing structures to cross the blood-brain barrier.[8]

-

Building Block for Bioactive Molecules: The ability to independently functionalize the nitrogen and the cyano group allows for the systematic exploration of the chemical space around the piperidine core. This is fundamental in structure-activity relationship (SAR) studies during lead optimization.

-

Precursor for Diverse Scaffolds: As detailed in the reactivity section, this compound is a precursor to other important piperidine building blocks, including 4-(aminomethyl)piperidine and isonipecotic acid, further broadening its utility in medicinal chemistry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[1][5] It can cause serious eye damage and skin irritation.[1][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[5][11]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound [chembk.com]

- 6. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 7. This compound | 4395-98-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2016113277A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold combined with the reactive nitrile functionality makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and a visualization of its relevance in a key signaling pathway.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with an amine-like odor. It is soluble in chloroform. The physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4395-98-6 | [1] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 0 °C | [1] |

| Boiling Point | 226 °C | |

| Density | 0.98 g/cm³ | |

| Refractive Index | 1.4755 | |

| pKa | 9.26 ± 0.10 (Predicted) | |

| Solubility | Soluble in chloroform |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the secondary amine within the piperidine ring and the electrophilic nitrile group. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antidepressants and anti-inflammatory drugs.[1]

Synthesis

A common laboratory and industrial synthesis of this compound hydrochloride involves the dehydration of isonipecotamide (piperidine-4-carboxamide) using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3] The free base can be obtained by subsequent treatment with a base.

Experimental Protocol: Synthesis of this compound Hydrochloride from Isonipecotamide

Objective: To synthesize this compound hydrochloride by the dehydration of isonipecotamide.

Materials:

-

Isonipecotamide

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalyst)

-

n-Propyl acetate (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isonipecotamide in n-propyl acetate.

-

Add a catalytic amount of dimethylformamide to the suspension.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

The resulting precipitate of this compound hydrochloride is collected by filtration.

-

The solid is washed with n-propyl acetate to remove any unreacted starting materials and by-products.

-

The product is then dried under vacuum to yield this compound hydrochloride as a white solid.

Key Reactions

The nitrile group of this compound can undergo a variety of chemical transformations, making it a versatile synthetic handle.

-

Reduction to 4-(Aminomethyl)piperidine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon). This transformation is fundamental in the synthesis of compounds where a methylene spacer between the piperidine ring and a primary amine is required.

-

Hydrolysis to Isonipecotic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding isonipecotic acid (piperidine-4-carboxylic acid).[4][5] Isonipecotic acid itself is a GABA receptor partial agonist and a valuable synthon.[6]

Logical Workflow for Key Reactions of this compound

Caption: Key reactions of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound.

Mass Spectrometry (GC-MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation | Source(s) |

| 57 | Top Peak | [7] |

| 56 | 2nd Highest Peak | [7] |

| 43 | 3rd Highest Peak | [7] |

Experimental Protocol: GC-MS Analysis

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Appropriate capillary column (e.g., non-polar or medium-polarity).

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC oven temperature program should be set to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

The mass spectrometer is operated in EI mode, typically at 70 eV.

-

Acquire the mass spectrum of the peak corresponding to this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (quaternary carbon attached to CN) | ~25-30 |

| C2, C6 (carbons adjacent to nitrogen) | ~45-50 |

| C3, C5 (carbons beta to nitrogen) | ~30-35 |

| CN (nitrile carbon) | ~120-125 |

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.

-

The sample is now ready for analysis in an NMR spectrometer.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, broad |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C≡N Stretch (nitrile) | 2220-2260 | Medium, sharp |

| C-N Stretch (amine) | 1000-1250 | Medium |

Application in Drug Development: Targeting Neuronal T-type Ca²⁺ Channels

Derivatives of this compound have been synthesized and investigated as inhibitors of neuronal T-type calcium channels (Caᵥ3.2).[8] These channels are implicated in various neurological disorders, including neuropathic pain. The this compound scaffold serves as a key structural element for the development of potent and selective inhibitors.

Signaling Pathway: Inhibition of T-type Ca²⁺ Channels

Caption: Inhibition of T-type Ca²⁺ channels by this compound derivatives.

Conclusion

This compound is a cornerstone molecule in the synthesis of pharmaceutically active compounds. Its well-defined physical properties and the versatile reactivity of its functional groups allow for the creation of diverse molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and scientists in the field of drug discovery and development to effectively utilize this important chemical intermediate.

References

- 1. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 7. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyanopiperidine: A Technical Safety and Handling Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and toxicological profile of 4-Cyanopiperidine.

This compound, also known as piperidine-4-carbonitrile or isonipecotonitrile, is a versatile chemical intermediate widely utilized in the synthesis of various pharmaceutical agents, including potential antidepressants and anti-inflammatory drugs.[1] Its unique molecular structure, featuring a piperidine ring and a cyano group, makes it a valuable building block in medicinal chemistry.[1] However, its utility is accompanied by significant health hazards that necessitate stringent safety protocols in a laboratory or manufacturing setting. This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for this compound, compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is typically a colorless to pale yellow liquid with an amine-like odor.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H10N2 | [4][5] |

| Molecular Weight | 110.16 g/mol | [3][5][6] |

| CAS Number | 4395-98-6 | [2][5] |

| Density | 0.98 g/mL at 25 °C | [3][4] |

| Flash Point | 91°C (196°F) | [3] |

| Boiling Point/Range | No data available | [2] |

| Melting Point/Range | No data available | [2] |

| Solubility | Soluble in chloroform | [3][4] |

| Vapor Pressure | 0.082 mmHg at 25°C | [4] |

Toxicological Information and GHS Classification

This compound is classified as a hazardous substance with significant acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Hazard Classification Summary [5][6]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 / Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Note: The GHS classification for acute inhalation toxicity varies slightly between different suppliers, with both Category 3 and 4 being reported.[5][6]

Hazard Statements (H-Statements) [5][7]

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The toxicological properties of this compound have not been fully investigated, and as such, it should be handled with the utmost care as a substance with significant potential for harm.[6]

Experimental Protocols for Safety Evaluation

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" classification suggests an oral LD50 in the range of 300 to 2000 mg/kg. The following protocol is a generalized representation of how this value would be determined.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test Animals: Healthy, young adult rats (typically the preferred species) are used.[5] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[5]

-

Dosage: The test substance is administered in a single dose via gavage.[8] The volume of liquid administered at one time should generally not exceed 1 mL/100 g of body weight for rodents.[5]

-

Dose-Finding Study: A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.

-

Main Study: Several groups of animals (at least 5 rodents per dose level) are administered different doses of the substance.[5]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[9] Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and central nervous systems.[2]

-

Data Analysis: The LD50 value is calculated statistically from the dose-response data.[5] A thorough evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities, including mortality and any gross lesions found during necropsy.[5]

Acute Dermal Toxicity (OECD Test Guideline 402)

The "Toxic in contact with skin" classification indicates a dermal LD50 in the range of 200 to 1000 mg/kg.

Objective: To determine the acute toxicity of a substance when applied to the skin.

Methodology:

-

Test Animals: Rats are a commonly used species for this test.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

-

Exposure: The exposure period is typically 24 hours.

-

Observation Period: After the exposure period, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The dermal LD50 is calculated based on the observed mortality at different dose levels.

Signaling and Metabolic Pathways

Detailed studies on the specific metabolic pathways and toxicological signaling of this compound are not extensively published. However, based on the metabolism of structurally related 4-aminopiperidine drugs, a probable metabolic pathway can be inferred.

Many 4-aminopiperidine-containing drugs undergo metabolism by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[10][11] The primary metabolic route is often N-dealkylation.[10] For this compound, it is plausible that it undergoes enzymatic modification in the liver. A hypothetical metabolic pathway is presented below.

References

- 1. EP3245190B1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 4395-98-6 [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemical Intermediate: A Comprehensive Technical Guide to 4-Cyanopiperidine in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Cyanopiperidine, a pivotal heterocyclic building block in modern pharmaceutical research. From its fundamental chemical properties to its critical role in the synthesis of novel therapeutics, this document serves as an essential resource for professionals engaged in drug discovery and development. This guide details the necessary handling and storage protocols, analytical quality control methods, and its application in the synthesis of pharmacologically active agents, ensuring its safe and effective use in the laboratory.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and associated hazards of this compound is paramount for its safe handling and use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.987 g/mL at 25 °C | |

| Melting Point | 0 °C | |

| Boiling Point | 226.4 °C at 760 mmHg | |

| Flash Point | 90.7 °C | |

| Solubility | Soluble in chloroform. Miscible with water. | |

| pKa | 9.26 ± 0.10 |

Table 2: Hazard Identification and Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Toxic in contact with skin. | Acute Toxicity, Dermal (Category 3) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Causes serious eye damage. | Serious Eye Damage/Eye Irritation (Category 1) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Specific target organ toxicity — Single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Storage and Incompatibility

Proper storage conditions are essential to maintain the stability and integrity of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight. Keep the container tightly closed. The recommended storage temperature is 2-8 °C.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and quality control of this compound.

Synthesis of this compound Hydrochloride

This protocol is adapted from a patented industrial synthesis method.

Reaction Scheme:

Isonipecotamide + Thionyl Chloride → this compound Hydrochloride

Caption: Experimental workflow for the synthesis of this compound Hydrochloride.

Detailed Methodology:

-

Reaction Setup: In a dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend isonipecotamide in a suitable anhydrous solvent such as toluene.

-

Reagent Addition: While maintaining the reaction temperature at approximately 20°C with a cooling bath, add thionyl chloride dropwise to the suspension over a period of 45-60 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to collect the solid product.

-

Purification: Wash the filter cake with fresh toluene to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield this compound Hydrochloride.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a series of analytical tests should be performed.

Table 3: Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Colorless to pale yellow liquid |

| Identity | FTIR | The infrared spectrum should be concordant with that of a reference standard. |

| Assay | Gas Chromatography (GC) | ≥ 95.0% |

| Purity | HPLC | Report any individual impurity ≥ 0.1% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Representative HPLC Method for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its piperidine core is a common motif in many centrally active drugs.

A significant application is in the synthesis of potent and selective inhibitors of T-type calcium channels. Dysregulation of these channels has been implicated in various neurological disorders, including neuropathic pain.

Representative Signaling Pathway: T-Type Calcium Channel Modulation

While this compound itself is not directly involved in signaling, its derivatives are designed to modulate the activity of ion channels like the T-type calcium channel. The diagram below illustrates a simplified representation of a signaling pathway involving these channels, which can be targeted by compounds synthesized from this compound.

Caption: A representative diagram of T-type calcium channel signaling and its inhibition by a this compound derivative.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex molecular architectures in the pharmaceutical industry. Its careful handling, guided by the principles outlined in this document, is essential for the safety of researchers and the integrity of scientific outcomes. A comprehensive understanding of its synthesis, quality control, and applications will continue to empower scientists in the development of next-generation therapeutics. This guide serves as a foundational resource to support these endeavors, promoting both safety and innovation in the laboratory.

Commercial Suppliers and Technical Guide for High-Purity 4-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Cyanopiperidine, a key building block in the synthesis of various pharmaceutical compounds, notably Janus kinase (JAK) inhibitors. This document outlines commercial suppliers, purity specifications, analytical methodologies for quality control, and its application in the synthesis of the JAK inhibitor, Tofacitinib, including its mechanism of action within the JAK-STAT signaling pathway.

Commercial Availability and Purity Specifications

High-purity this compound and its hydrochloride salt are available from a range of commercial suppliers catering to research and development as well as larger-scale manufacturing needs. Purity levels are critical for its use in pharmaceutical synthesis, with suppliers typically offering grades of 95% or higher. The hydrochloride salt is often preferred for its stability and ease of handling. Below is a summary of representative suppliers and their stated purity levels.

| Supplier/Source | Product | CAS Number | Stated Purity | Analytical Method |

| Thermo Scientific Chemicals | This compound | 4395-98-6 | ≥95.0% | Gas Chromatography (GC)[1] |

| ChemicalBook (various) | This compound | 4395-98-6 | 98% | Not specified[2] |

| ChemicalBook (various) | This compound HCl | 240401-22-3 | 95%-99% | Not specified[3] |

| Home Sunshine Pharma | This compound HCl | 240401-22-3 | 95% (w/w) | Quantitative NMR[4] |

| Patent (US20170369442A1) | This compound HCl | 240401-22-3 | 98.1% (w/w) | GC after silylation[5] |

| Patent (US20170369442A1) | This compound HCl | 240401-22-3 | 98.4% (w/w) | GC after silylation[5] |

| Patent (WO2016113277A1) | This compound HCl | 240401-22-3 | 99.7% (w/w) | GC after methanosilylation[3] |

Analytical Methodologies for Quality Control

Ensuring the high purity of this compound is paramount for its application in pharmaceutical synthesis. The following are key analytical methods employed for its quality control.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary method for determining the purity of this compound and its hydrochloride salt. Due to the polar nature of the amine, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC Analysis of this compound Hydrochloride (with Silylation)

This protocol is adapted from methodologies described in patent literature[5].

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound HCl sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Detector: Flame Ionization Detector (FID) at 300°C.

-

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying potential impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR of this compound Hydrochloride

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound HCl sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer Conditions:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiment: Standard ¹H acquisition.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

Expected ¹H NMR Data (in DMSO-d₆):

-

The proton chemical shifts for this compound hydrochloride in DMSO-d₆ are approximately: δ 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[2].

-

Application in the Synthesis of Tofacitinib

This compound is a critical intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The piperidine ring and the cyano group are incorporated into the final drug structure.

Caption: Synthetic pathway of Tofacitinib from key intermediates.

Role in Janus Kinase (JAK) Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and the immune response.

The JAK-STAT Signaling Pathway and Inhibition by Tofacitinib

-

Cytokine Binding and JAK Activation: The binding of a cytokine (e.g., an interleukin or interferon) to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation and immune cell function.

-

Inhibition by Tofacitinib: Tofacitinib acts as a competitive inhibitor at the ATP-binding site of the JAKs, primarily JAK1 and JAK3. By blocking the phosphorylation activity of JAKs, Tofacitinib prevents the downstream phosphorylation and activation of STATs, thus interrupting the signaling cascade and reducing the expression of pro-inflammatory genes.

Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 4395-98-6 [chemicalbook.com]

- 3. This compound HCL | 240401-22-3 [chemicalbook.com]

- 4. This compound Hcl CAS 240401-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Cyanopiperidine: A Technical Guide

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of a range of pharmaceutical agents, including antidepressants and anti-inflammatory drugs. A thorough understanding of its spectroscopic properties is essential for researchers to confirm its identity, assess its purity, and elucidate the structure of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following data is for this compound hydrochloride, analyzed in deuterated dimethyl sulfoxide (DMSO-d₆). The presence of the acidic proton on the nitrogen is noted as a broad signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.32 | br | 1H | N-H |

| 3.18-3.08 | m | 3H | H-2e, H-6e, H-4 |

| 2.97-2.92 | m | 2H | H-2a, H-6a |

| 2.08-2.04 | m | 2H | H-3e, H-5e |

| 1.95-1.85 | m | 2H | H-3a, H-5a |

Data corresponds to the hydrochloride salt in DMSO-d₆.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~122 | C≡N |

| ~45 | C-2, C-6 |

| ~30 | C-3, C-5 |

| ~25 | C-4 |

Note: These are predicted values and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the presence of a sharp, intense absorption for the nitrile group and broader absorptions for the N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium | N-H Stretch | Secondary Amine |

| 2950-2850 | Strong | C-H Stretch | Alkane |

| ~2220 | Strong | C≡N Stretch | Nitrile |

| 1470-1430 | Medium | C-H Bend | Alkane |

The nitrile (C≡N) stretch is a highly characteristic and easily identifiable peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (Molecular Weight: 110.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 110, followed by a series of fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 110 | Low | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - HCN]⁺ |

| 57 | High | [C₄H₉]⁺ or fragmentation of the piperidine ring |

| 56 | High | [C₄H₈]⁺ or further fragmentation of the piperidine ring |

| 43 | High | [C₃H₇]⁺ or further fragmentation |

Fragmentation data is based on common fragmentation pathways and publicly available GC-MS data.[2]

Experimental Protocols

The following are representative protocols for acquiring the spectral data described above. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the sample temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a 90° pulse and an acquisition time of 2-4 seconds.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 30-45° pulse to reduce relaxation times.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.

-

Place one or two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film. Ensure no air bubbles are trapped.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the wavenumbers of the major absorption bands.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Setup:

-

Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set the injector temperature to ~250 °C.

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

Use helium as the carrier gas.

-

-

Mass Spectrometry (MS) Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range of approximately m/z 35-300.

-

The transfer line temperature should be set to ~280 °C.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the mass spectrum of the peak corresponding to the retention time of this compound.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Logical workflow for compound identification using spectroscopic techniques.

References

Navigating the Synthesis and Formulation of 4-Cyanopiperidine: A Technical Guide to its Solubility in Organic Solvents

For Immediate Release

Shanghai, China – December 17, 2025 – As a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents, including antidepressants and anti-inflammatory drugs, a thorough understanding of the physicochemical properties of 4-Cyanopiperidine is paramount for researchers, scientists, and drug development professionals.[1] This in-depth technical guide addresses a critical aspect of its handling and application: its solubility in various organic solvents. While precise quantitative solubility data remains elusive in publicly available literature, this document provides a comprehensive qualitative overview, detailed experimental protocols for determining solubility, and a workflow for its synthetic application, empowering researchers to optimize their processes.

Qualitative Solubility Profile of this compound

This compound (C₆H₁₀N₂) is a colorless to pale yellow liquid with a molecular weight of 110.16 g/mol .[2][3] General observations from various sources indicate its solubility in a range of common organic solvents. This qualitative assessment, summarized in the table below, is inferred from its use in chemical syntheses and general chemical principles. As a polar molecule containing a basic piperidine ring and a polar cyano group, it exhibits favorable interactions with polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | Soluble | Favorable dipole-dipole interactions are expected. Solubility in chloroform is explicitly mentioned in multiple sources.[1][2][4] |

| Alcohols | Methanol, Ethanol | Soluble | The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. Solubility in ethanol is noted in the literature.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The polar nature of the C-O-C bond in ethers facilitates dissolution. Solubility in ether is reported.[2] |

| Esters | Ethyl Acetate | Moderately Soluble | Used as a solvent in the synthesis of this compound hydrochloride from its N-Boc protected form, suggesting at least moderate solubility.[1] |

| Aromatic Hydrocarbons | Toluene | Sparingly to Moderately Soluble | Toluene is utilized as a solvent in the synthesis of this compound hydrochloride, indicating some degree of solubility.[5][6] |

| Water | Low Solubility | While soluble, its solubility in water is reported to be low.[2] |

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data for process optimization, formulation development, or kinetic studies, direct experimental determination is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 4 hours to permit the undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method (HPLC-UV or GC).

-

Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

Protocol 2: Gravimetric Method for Solubility Determination

Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass of the solvent.

Materials:

-

This compound

-

Organic solvents of interest

-

Temperature-controlled environment

-

Analytical balance

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Shake-Flask Method.

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant.

-

Solvent Evaporation: Place the withdrawn sample into a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of this compound.

-

Drying and Weighing: Once the solvent is completely removed, place the evaporating dish containing the solid residue in a desiccator to cool to room temperature. Weigh the dish accurately.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Synthetic Workflow: The Role of this compound in Drug Development

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for more complex piperidine derivatives. The following diagram illustrates a generalized synthetic workflow for the preparation of 4-substituted-4-aminopiperidine derivatives, which are key structural motifs in various bioactive compounds.

Caption: Synthetic pathway to 4-substituted-4-aminopiperidine derivatives.

This workflow highlights the importance of understanding reaction conditions, including the choice of solvents, which is directly influenced by the solubility of the intermediates.

References

- 1. This compound | 4395-98-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. This compound HCL | 240401-22-3 [chemicalbook.com]

- 6. US20170369442A1 - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

4-Cyanopiperidine: A Versatile Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a key heterocyclic building block in medicinal chemistry and process development. Its rigid piperidine scaffold, coupled with the versatile reactivity of the nitrile functional group, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent structural motif in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The cyano group serves as a versatile handle for various chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, and addition of organometallic reagents to form ketones. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal synthetic intermediate.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4395-98-6 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₂ | [3][4] |

| Molecular Weight | 110.16 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Density | 0.987 g/mL at 25 °C | [4] |

| Boiling Point | 226.4 °C at 760 mmHg | [1] |

| Melting Point | ~0 °C | [4] |

| Flash Point | 90.7 °C | [1] |

| Solubility | Soluble in chloroform, ethanol, and ether. Low solubility in water. | [4] |

| pKa | 9.26 ± 0.10 | [4] |

Safety Summary:

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, inhaled, or in contact with skin and can cause serious eye irritation.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

Synthesis of this compound

The two primary industrial routes to this compound are the dehydration of piperidine-4-carboxamide and the deprotection of N-Boc-4-cyanopiperidine.

Dehydration of Piperidine-4-carboxamide

The most common method for synthesizing this compound is the dehydration of piperidine-4-carboxamide (isonipecotamide). This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate when a formamide is used as a catalyst with thionyl chloride, leading to high yields of the corresponding hydrochloride salt.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride [6]

-

To a stirred suspension of piperidine-4-carboxamide (10 g, 78 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in n-butyl acetate (50 ml), thionyl chloride (19.5 g, 163 mmol) is slowly added dropwise at 20 °C.

-

The reaction mixture is stirred at 20 °C for 20 hours.

-

The resulting suspension is filtered, and the filter residue is washed with n-butyl acetate.

-

After drying under vacuum, this compound hydrochloride is obtained as a colorless solid.

-

Yields ranging from 73% to 86.5% have been reported depending on the specific reaction conditions and solvent used.[8][9]

Deprotection of N-Boc-4-cyanopiperidine

An alternative route involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from commercially available N-Boc-4-cyanopiperidine. This method is particularly useful for laboratory-scale syntheses where the starting material is readily accessible.

Experimental Protocol: Deprotection of N-Boc-4-cyanopiperidine [10]

-

N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) is dissolved in a 4M solution of HCl in ethyl acetate (20 mL).

-

The solution is stirred at room temperature for 30 minutes.

-

The reaction mixture is then concentrated under vacuum to yield this compound hydrochloride as a white solid.

-

This reaction typically proceeds with a quantitative yield (100%).[10]

Key Reactions and Applications in Synthesis

This compound serves as a versatile precursor to a variety of substituted piperidines, which are key components of many pharmaceuticals.

Reduction of the Nitrile Group: Synthesis of 4-(Aminomethyl)piperidine

The reduction of the cyano group to a primary amine is a fundamental transformation, yielding 4-(aminomethyl)piperidine, a crucial building block for several APIs. This reduction can be accomplished using various reducing agents, including lithium aluminum hydride (LAH) or catalytic hydrogenation.

Experimental Protocol: Reduction of a this compound Derivative [2]

-

Following N-alkylation of this compound, the resulting N-substituted-4-cyanopiperidine is dissolved in a suitable solvent.

-

Cobalt(II) chloride hexahydrate and sodium borohydride are added to effect the reduction of the nitrile to the primary amine.

-

The reaction yields the corresponding 1-alkyl-4-(aminomethyl)piperidine, which can be further functionalized.

Application in API Synthesis: 4-(Aminomethyl)piperidine and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including cognition enhancers and CCR5 antagonists.[11][12] While a direct synthesis of Fasoracetam from this compound is not the primary route, the related 4-aminopiperidine scaffold is a common feature in many nootropic agents.[13]

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is readily functionalized via N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents at the 1-position, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: N-Alkylation of this compound [2]

-

A mixture of this compound (1.0 g, 9.1 mmol), an alkylating agent such as N-phenyl-2-chloroacetamide (1.54 g, 9.1 mmol), and anhydrous potassium carbonate (2.5 g, 18.2 mmol) in acetonitrile (30 mL) is heated to reflux (90 °C) under an argon atmosphere for 8 hours.

-

After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated to yield the N-alkylated product.

Grignard Addition to the Nitrile

The cyano group can react with Grignard reagents to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This reaction provides a convenient route to 4-acylpiperidines, which are also valuable synthetic intermediates.

General Protocol:

-

The N-protected this compound is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

The Grignard reagent (e.g., methylmagnesium bromide) is added, and the reaction is stirred.

-

The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine, affording the corresponding 4-acylpiperidine.

Application in API Synthesis: 4-Acylpiperidines are precursors to a range of pharmaceuticals, including analgesics. For instance, 1-benzyl-4-acetyl-4-phenylpiperidine, a precursor to certain fentanyl analogs, has been synthesized from 1-benzyl-4-cyano-4-phenylpiperidine using a Grignard reagent.[14]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (of the hydrochloride salt in DMSO-d₆) | δ (ppm): 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[9] |